4-Amino-2-isobutoxybenzoic acid methyl ester 4-Amino-2-isobutoxybenzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1692403-99-8
VCID: VC2972887
InChI: InChI=1S/C12H17NO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7,13H2,1-3H3
SMILES: CC(C)COC1=C(C=CC(=C1)N)C(=O)OC
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

4-Amino-2-isobutoxybenzoic acid methyl ester

CAS No.: 1692403-99-8

Cat. No.: VC2972887

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-isobutoxybenzoic acid methyl ester - 1692403-99-8

Specification

CAS No. 1692403-99-8
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name methyl 4-amino-2-(2-methylpropoxy)benzoate
Standard InChI InChI=1S/C12H17NO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7,13H2,1-3H3
Standard InChI Key RWWWZSUELRKTMR-UHFFFAOYSA-N
SMILES CC(C)COC1=C(C=CC(=C1)N)C(=O)OC
Canonical SMILES CC(C)COC1=C(C=CC(=C1)N)C(=O)OC

Introduction

4-Amino-2-isobutoxybenzoic acid methyl ester is an organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound features a benzoic acid structure with an amino group, an isobutoxy group, and a methyl ester functional group. Its unique chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients and a subject of interest in medicinal chemistry and organic synthesis .

Synthesis Methods

The synthesis of 4-Amino-2-isobutoxybenzoic acid methyl ester primarily involves the esterification of 4-amino-2-isobutoxybenzoic acid. This process requires careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize side reactions. Maintaining a temperature range between -15°C to +10°C during workup can prevent premature hydrolysis of the ester.

Chemical Reactions and Stability

This compound can undergo several chemical reactions, including hydrolysis and oxidation. Hydrolysis typically requires acidic or basic conditions to cleave the ester bond, while oxidation reactions may involve mild conditions to avoid degradation of sensitive functional groups.

Biological Activities and Applications

Research indicates that compounds with similar structures to 4-Amino-2-isobutoxybenzoic acid methyl ester exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications. It has been investigated as a building block for the synthesis of more complex compounds with biological activities.

ApplicationDescription
ChemistryBuilding block for heterocyclic compounds
BiologyExhibits antimicrobial and anticancer properties
MedicinePotential therapeutic agent for treating diseases like cancer
IndustryUseful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action for this compound involves interaction with biological targets at a molecular level. Similar compounds have been found to interact with various receptors, influencing cellular processes and biochemical pathways. This interaction can lead to diverse biological activities, including changes in cell signaling and metabolism.

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